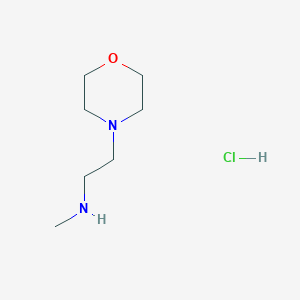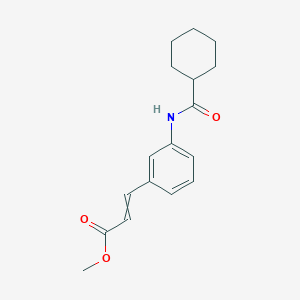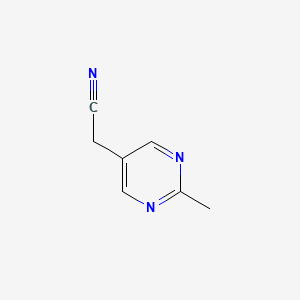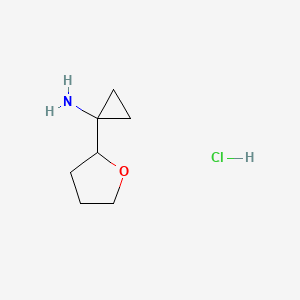![molecular formula C16H18N2O3S2 B1405202 3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 202192-95-8](/img/structure/B1405202.png)
3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Overview
Description
“3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of thiazol-2-(3H)-ones has been characterized using two-dimensional NMR spectroscopic techniques and tandem mass spectrometry . These techniques allowed the correct assignment of the structure of the final compounds arising from both tautomers of the thiazol-2-(3H)-one nucleus .Scientific Research Applications
Crystal Structure Analysis
- Tautomerism in Crystal Structures : The crystal structure of a compound similar to 3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate shows imine tautomerism, distinguishing it from previously reported amine tautomers. This can be determined using density functional theory calculations and 13C solid-state NMR spectra (Xiaozhou Li et al., 2014).
Chemical Synthesis and Applications
- Synthesis of Antimicrobial and Antiproliferative Agents : Derivatives of N-ethyl-N-methylbenzenesulfonamide, including compounds with thiazoles and imidazo[2,1-b]thiazole moieties, have been synthesized and show potent cytotoxic activity against human cell lines and significant antimicrobial activity (Shimaa M. Abd El-Gilil, 2019).
- Antibacterial Activity of Thiazolidin-4-one Derivatives : Synthesized derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine demonstrate significant antibacterial activity against various bacteria, indicating potential pharmaceutical applications (A. Hussein & H. Azeez, 2013).
- DNA Binding and Anticancer Activity : Mixed-ligand copper(II)-sulfonamide complexes, including those with benzo[d]thiazol-2-yl derivatives, exhibit DNA binding and cleavage, genotoxicity, and anticancer activity. This highlights their potential in cancer treatment (M. González-Álvarez et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-ethyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S.C7H8O3S/c1-2-11-7-5-3-4-6-8(7)12-9(11)10;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,10H,2H2,1H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSVVZYJFXHEIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















